molecular formula C18H22N2O3S B2951872 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1798513-63-9

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2951872
CAS No.: 1798513-63-9
M. Wt: 346.45
InChI Key: BULPIKMUMSLYAM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it a versatile subject for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, a multi-step process is often employed:

  • Formation of the intermediate: The synthesis begins with the preparation of a cyclopentanecarboxylic acid derivative.

  • Functional group addition: Through a series of reactions, such as esterification and amidation, the thiophene ring is introduced into the structure.

  • Incorporation of the pyridine moiety: A separate series of reactions leads to the formation of the hydroxy-pyridine group.

  • Final assembly: The final compound is achieved through coupling reactions, ensuring precise conditions to maintain the integrity of functional groups.

Industrial Production Methods

Industrial production of this compound requires scalable processes:

  • Bulk synthesis: Utilizing large-scale reactors and optimized reaction conditions, the intermediate compounds are synthesized efficiently.

  • Purification: High-performance liquid chromatography (HPLC) and recrystallization techniques are employed to purify the final product.

  • Quality control: Analytical methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), are used to ensure the compound's purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The hydroxyl group can be oxidized under specific conditions, leading to the formation of ketones or carboxylic acids.

  • Reduction: Reductive reactions may target the carbonyl group within the pyridine ring.

Common Reagents and Conditions

  • Oxidizing agents: Chromium trioxide (CrO3) and potassium permanganate (KMnO4) are typical oxidizing agents.

  • Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

  • Catalysts: Palladium on carbon (Pd/C) is frequently employed for hydrogenation reactions.

  • Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetonitrile are often used as solvents.

Major Products Formed from These Reactions

  • Oxidation products: Carboxylic acids and ketones.

  • Reduction products: Alcohols and alkanes.

  • Substitution products: Various substituted thiophene and pyridine derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound is investigated for its potential to interact with specific enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities, attributed to its unique structure and reactivity.

Industry

In industrial applications, this compound may be used in the development of advanced materials, such as polymers and catalysts, due to its multifunctional properties.

Mechanism of Action

The mechanism by which N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves:

  • Molecular targets: Binding to specific enzymes or receptors, potentially inhibiting or activating their function.

  • Pathways: Modulation of signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)pyrrolidine-2-carboxamide

  • 1-(thiophen-2-yl)cyclopentanecarboxylic acid

  • 2-(2-oxopyridin-1(2H)-yl)acetic acid

Uniqueness

The uniqueness of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide lies in its combination of functional groups, which confer distinctive reactivity and biological activity, setting it apart from other compounds with similar cores but lacking its specific substituents.

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c21-14(13-20-10-4-1-7-16(20)22)12-19-17(23)18(8-2-3-9-18)15-6-5-11-24-15/h1,4-7,10-11,14,21H,2-3,8-9,12-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULPIKMUMSLYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(CN3C=CC=CC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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